molecular formula C19H12F2N4O B5962120 4-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide CAS No. 6026-41-1

4-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B5962120
CAS No.: 6026-41-1
M. Wt: 350.3 g/mol
InChI Key: RARZJRFEHJSJQE-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

4-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-fluorophenyl)benzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • 4-fluoro-N-phenylbenzamide

Uniqueness

4-fluoro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]benzamide is unique due to the presence of both fluorine atoms and the benzotriazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The benzotriazole moiety, in particular, enhances its ability to interact with biological targets, while the fluorine atoms contribute to its stability and binding affinity.

Properties

IUPAC Name

4-fluoro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O/c20-13-3-1-12(2-4-13)19(26)22-15-7-10-17-18(11-15)24-25(23-17)16-8-5-14(21)6-9-16/h1-11H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARZJRFEHJSJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362188
Record name STK184385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6026-41-1
Record name STK184385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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